molecular formula C8H3F3N2O3 B3009715 4-Nitro-3-(trifluoromethoxy)benzonitrile CAS No. 1214344-85-0

4-Nitro-3-(trifluoromethoxy)benzonitrile

Cat. No.: B3009715
CAS No.: 1214344-85-0
M. Wt: 232.118
InChI Key: BKRIOCSDWCWEFN-UHFFFAOYSA-N
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Description

4-Nitro-3-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3F3N2O3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a benzonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3-(trifluoromethoxy)benzonitrile typically involves the nitration of 3-(trifluoromethoxy)benzonitrile. A common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

4-Nitro-3-(trifluoromethoxy)benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Nitro-3-(trifluoromethoxy)benzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications .

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-4-(trifluoromethoxy)benzonitrile: Similar structure but with different positions of the nitro and trifluoromethoxy groups.

    4-Nitro-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group (-OCF3).

    3-(Trifluoromethyl)benzonitrile: Lacks the nitro group, only containing the trifluoromethyl group.

Uniqueness

4-Nitro-3-(trifluoromethoxy)benzonitrile is unique due to the presence of both the nitro and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various chemical reactions and applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-nitro-3-(trifluoromethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2O3/c9-8(10,11)16-7-3-5(4-12)1-2-6(7)13(14)15/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRIOCSDWCWEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)OC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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